molecular formula C14H23NO2 B2616887 4-(1-Adamantyl)-4-aminobutanoic acid CAS No. 933721-54-1

4-(1-Adamantyl)-4-aminobutanoic acid

Cat. No.: B2616887
CAS No.: 933721-54-1
M. Wt: 237.343
InChI Key: DDXURTFOYAJBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Adamantyl)-4-aminobutanoic acid is a compound that features an adamantane moiety attached to a butanoic acid backbone with an amino group at the fourth position. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties, making it a valuable building block in organic synthesis. The incorporation of the adamantane structure into various compounds often enhances their stability, lipophilicity, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-4-aminobutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-4-aminobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Acyl chlorides, anhydrides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, esters

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Adamantyl)-4-aminobutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the adamantane structure with an amino and carboxylic acid group makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(1-adamantyl)-4-aminobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c15-12(1-2-13(16)17)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXURTFOYAJBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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